![molecular formula C24H24ClN5O2 B2632246 9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887458-56-2](/img/structure/B2632246.png)
9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s description would typically include its molecular formula, molecular weight, and structural formula. It might also include the compound’s physical appearance (e.g., color, state of matter).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
Researchers might use techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It might include looking at reaction mechanisms, reaction rates, and the products formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Neurodegenerative Disease Treatment
- Compounds similar to the specified chemical have been evaluated for treating neurodegenerative diseases like Parkinson's and Alzheimer's. Specifically, derivatives of tetrahydropyrimido[2,1-f]purinediones have been found effective as monoamine oxidase inhibitors and adenosine receptor antagonists, which are crucial targets in neurodegenerative disease treatment (Koch et al., 2013).
Synthesis and Structural Studies
- Research on structurally related compounds, such as pyrimido-[1,2,3-cd]purinediones, has contributed to the understanding of synthesis pathways and structural characteristics of these compounds. These insights are valuable for designing drugs with specific properties (Šimo et al., 1995).
Dual-Target-Directed Ligands
- Studies have identified compounds based on the pyrimido[2,1-f]purinedione structure as dual-target-directed ligands. They show potential in treating neurodegenerative diseases by acting on both adenosine receptors and monoamine oxidase B (Załuski et al., 2019).
Water-Soluble Tricyclic Xanthine Derivatives
- Research into benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which are closely related to the specified compound, has explored their solubility and multitarget drug potential for neurodegenerative diseases. This includes their use as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).
Affinity and Binding Modes at Adenosine Receptors
- Studies have also focused on the affinity and binding modes of pyrimido- and pyrazinoxanthines at human and rat adenosine receptors. These findings contribute to understanding how structural variations in these compounds affect their interaction with biological targets (Szymańska et al., 2016).
Anti-Inflammatory Activity
- Certain derivatives of pyrimido[2,1-f]purinedione have demonstrated anti-inflammatory activity. This includes inhibition of cyclooxygenase, which is significant for developing new anti-inflammatory drugs (Kaminski et al., 1989).
Safety And Hazards
Researchers would study the compound’s toxicity, flammability, and other hazards. This might involve both laboratory tests and computer simulations.
Future Directions
Based on their findings, researchers might suggest future directions for research. This could include potential applications for the compound, further experiments to carry out, etc.
Please note that these are general steps and might not all apply to every compound. Also, this is a complex process that requires specialized knowledge and equipment. If you’re planning to carry out this kind of analysis, I’d recommend consulting with a chemistry professional.
properties
IUPAC Name |
9-(5-chloro-2-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-6-4-7-17(12-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(10-5-11-29(20)23)19-13-18(25)9-8-16(19)2/h4,6-9,12-13H,5,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYNWADSJYPBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=CC(=C5)Cl)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

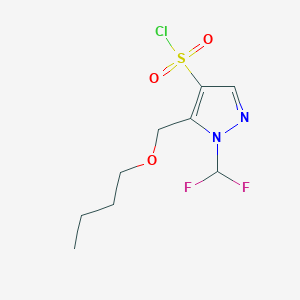
![5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2632166.png)
![8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B2632167.png)
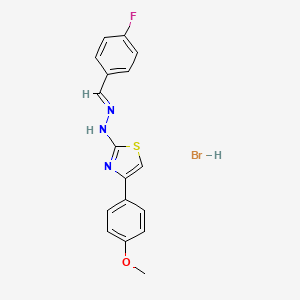
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)
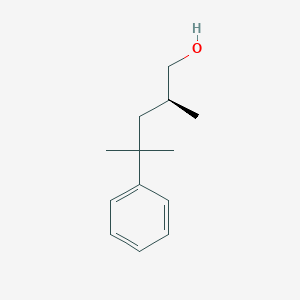
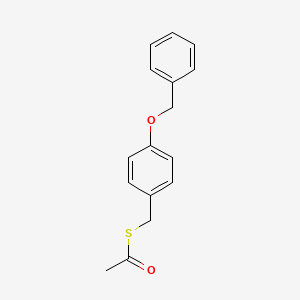
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2632176.png)
![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2632177.png)
![5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2632179.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2632180.png)
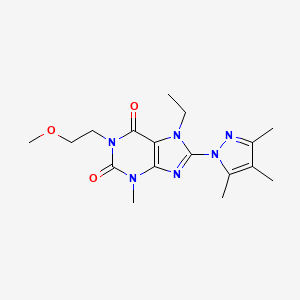
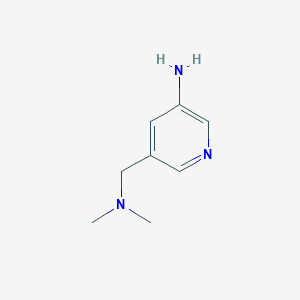
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2632186.png)